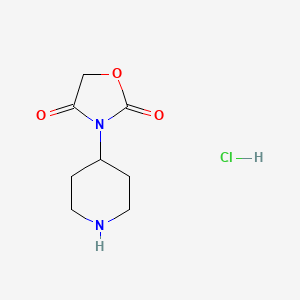
3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
A series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized with different substituted aromatic/heterocyclic acid chlorides (R-CO-Cl) and characterized by 1H NMR, LC/MS, FTIR and elemental analyses .Molecular Structure Analysis
The molecular structure of piperidine derivatives can vary widely, depending on the specific compound. For example, the molecular formula for 3-(4-Piperidinyl)-1,3-oxazolidin-2-one hydrochloride is C8H15ClN2O2 .Chemical Reactions Analysis
Piperidine derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely, depending on the specific compound. For example, the density of 3-(4-Piperidinyl)-1,3-oxazolidin-2-one hydrochloride is 1.42g/cm3 at 20℃ .Aplicaciones Científicas De Investigación
Catalytic Synthesis and Medicinal Applications of 1,3-Oxazolidine Derivatives
1,3-Oxazolidine and its derivatives, including "3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride," are pivotal in the realm of medicinal chemistry due to their extensive applications in drug development. A comprehensive review by Shinde et al. (2022) on the catalytic synthesis of 1,3-oxazole derivatives highlights their significance in creating compounds with broad utility in medicinal, pharmaceutical, agrochemical, and material sciences. These derivatives are reported to possess a wide variety of pharmacological properties, encouraging the exploration of new methodologies for their synthesis as potential therapeutic agents (Shinde et al., 2022).
Pharmacological and Bacteriologic Properties of Oxazolidinones
Oxazolidinones, a class to which "3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride" structurally relates, are recognized for their antimicrobial efficacy. Dresser and Rybak (1998) discuss the pharmacological, pharmacokinetics, pharmacodynamics, and bacteriologic activity of oxazolidinones, focusing on analogs like linezolid and eperezolid. Their findings underline the bacteriostatic activity against key pathogens such as methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae, demonstrating the potential of oxazolidinones in treating various bacterial infections (Dresser & Rybak, 1998).
Mecanismo De Acción
Target of Action
Piperidine derivatives are known to interact with a variety of targets, including liver carboxylesterase 1 . This enzyme plays a crucial role in drug metabolism and detoxification.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives have been shown to impact a variety of biochemical pathways, often leading to downstream effects such as antimicrobial, antifungal, and anticancer activities .
Pharmacokinetics
Piperidine derivatives are known to have varying pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Piperidine derivatives have been shown to have a variety of effects, including antimicrobial, antifungal, and anticancer activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-piperidin-4-yl-1,3-oxazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.ClH/c11-7-5-13-8(12)10(7)6-1-3-9-4-2-6;/h6,9H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRFRCRTGNFNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)COC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2445199.png)
![1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B2445200.png)
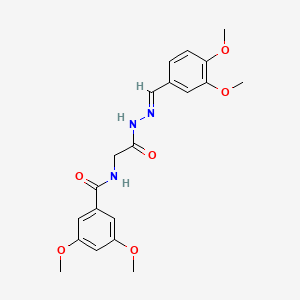
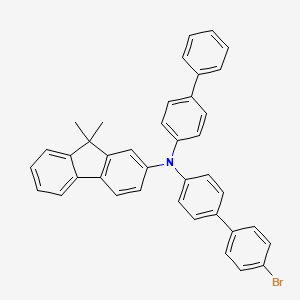
![4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2445206.png)

amino}-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B2445208.png)
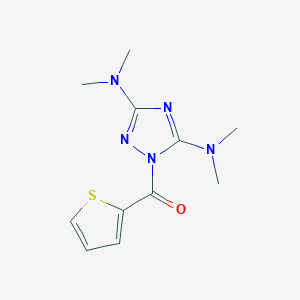

![1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2445213.png)
![Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate](/img/structure/B2445214.png)

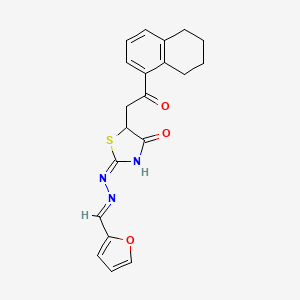
![tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B2445221.png)